molecular formula C10H13ClFNO B13308240 2-(1-Amino-2-methylpropyl)-4-chloro-5-fluorophenol

2-(1-Amino-2-methylpropyl)-4-chloro-5-fluorophenol

Katalognummer: B13308240
Molekulargewicht: 217.67 g/mol
InChI-Schlüssel: XJCZVJFLXDAOQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Amino-2-methylpropyl)-4-chloro-5-fluorophenol is an organic compound with a complex structure that includes an amino group, a methyl group, a chlorine atom, and a fluorine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4-chloro-5-fluorophenol typically involves multiple stepsThe specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and minimize the production of unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Amino-2-methylpropyl)-4-chloro-5-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of halogen atoms with other functional groups .

Wissenschaftliche Forschungsanwendungen

2-(1-Amino-2-methylpropyl)-4-chloro-5-fluorophenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1-Amino-2-methylpropyl)-4-chloro-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-Amino-2-methylpropyl)-4-chloro-5-fluorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C10H13ClFNO

Molekulargewicht

217.67 g/mol

IUPAC-Name

2-(1-amino-2-methylpropyl)-4-chloro-5-fluorophenol

InChI

InChI=1S/C10H13ClFNO/c1-5(2)10(13)6-3-7(11)8(12)4-9(6)14/h3-5,10,14H,13H2,1-2H3

InChI-Schlüssel

XJCZVJFLXDAOQV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC(=C(C=C1O)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.